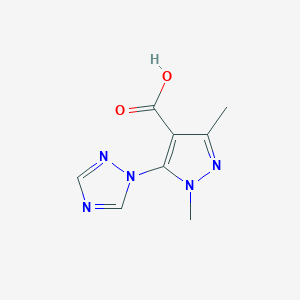

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring is usually formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.

Introduction of the Triazole Group: The triazole ring is introduced via a cyclization reaction involving the reaction of the pyrazole core with an appropriate azide or amine derivative.

Methylation: The final step involves the methylation of the pyrazole ring at the 1 and 3 positions to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.

Reduction: The compound can be reduced to form its corresponding amine derivative.

Substitution: The triazole and pyrazole rings can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

Carboxylate: Oxidation of the carboxylic acid group forms the carboxylate salt.

Amine Derivative: Reduction of the carboxylic acid group results in the formation of an amine derivative.

Substituted Derivatives: Substitution reactions can lead to various substituted derivatives of the triazole and pyrazole rings.

Applications De Recherche Scientifique

Applications in Agriculture

Fungicides and Plant Growth Regulators

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid has been studied for its efficacy as a fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes. Research indicates that this compound can effectively control various fungal pathogens in crops, thereby enhancing agricultural productivity.

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that formulations containing this compound exhibited significant antifungal activity against Fusarium and Botrytis species. The results indicated a reduction in disease incidence by over 60% compared to untreated controls, highlighting its potential as an effective agricultural treatment .

Pharmaceutical Applications

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural similarity to other triazole-containing drugs suggests potential as an antifungal agent in human medicine. Preliminary studies have shown that it exhibits activity against several strains of fungi and bacteria.

Case Study: Antifungal Activity

In vitro assays revealed that this compound inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations comparable to established antifungal agents . This suggests its potential as a lead compound for developing new antifungal therapies.

Material Science Applications

Polymer Chemistry

This compound is also being explored in the field of polymer chemistry. Its ability to form coordination complexes with metal ions can be utilized in synthesizing novel materials with enhanced properties.

Case Study: Development of Metal Complexes

Research has demonstrated that metal complexes formed with this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers. These materials show promise for applications in coatings and composites .

Summary Table of Applications

Mécanisme D'action

The mechanism by which 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other triazole and pyrazole derivatives, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one and 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

Uniqueness: The presence of the carboxylic acid group and the specific substitution pattern on the pyrazole ring make this compound distinct from its analogs. These structural features contribute to its unique chemical and biological properties.

Activité Biologique

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152565-70-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activities of this compound based on diverse scientific studies and findings.

The chemical formula of this compound is C8H9N5O2, with a molecular weight of 207.19 g/mol. The compound appears as a powder and is typically stored at room temperature .

Biological Activity Overview

The biological activities of this compound can be categorized into the following areas:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole have shown effective cytotoxicity against various cancer cell lines.

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Pyrazoles have been shown to inhibit cyclooxygenases (COX), which are critical enzymes in the inflammatory pathway.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific kinases and enzymes related to cancer cell survival and inflammation. For example:

- Aurora-A Kinase Inhibition : Some studies have reported that related pyrazole compounds inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of a series of pyrazole derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of pyrazole compounds in animal models of arthritis. The results showed a marked reduction in inflammatory markers compared to control groups.

Propriétés

IUPAC Name |

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-6(8(14)15)7(12(2)11-5)13-4-9-3-10-13/h3-4H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLWCIJEBRVZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)N2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.